7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys
Overview
Description
Mca-DEVDAP-K(Dnp)-OH is a synthetic peptide substrate used primarily in biochemical research. It is designed to be a fluorogenic substrate for caspase-3, an enzyme that plays a crucial role in the process of apoptosis (programmed cell death). The compound consists of a sequence of amino acids with a 7-methoxycoumarin-4-yl (Mca) group at one end and a 2,4-dinitrophenyl (Dnp) group at the other end, which allows for the detection of enzymatic activity through fluorescence measurements .
Mechanism of Action
Target of Action
Mca-DEVDAP-K(Dnp)-OH, also known as 7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys or CPP32 Fluorogenic Substrate III, primarily targets caspase 3 and caspase 6 . These are members of the caspase family, a group of cysteine proteases that play essential roles in apoptosis (programmed cell death), necrosis, and inflammation .
Mode of Action
The compound acts as a fluorogenic substrate for caspase 3 and caspase 6 . Upon cleavage by these caspases, it releases fluorescence which can be measured at an excitation wavelength of 325 nm and an emission wavelength of 392 nm . This fluorescence serves as an indicator of caspase activity, and thus, the level of apoptosis occurring within the cell .
Biochemical Pathways
The activation of caspase 3 and caspase 6 is a critical step in the execution-phase of apoptosis . These caspases are part of a cascade that is triggered by various apoptotic stimuli. The activation of these caspases can lead to the cleavage of cellular substrates such as poly (ADP-ribose) polymerase (PARP), lamin, actin, p27, and inhibitor of caspase-activated DNase . This results in the morphological changes associated with apoptosis, including DNA fragmentation .
Result of Action
The cleavage of Mca-DEVDAP-K(Dnp)-OH by caspase 3 and caspase 6 results in the release of fluorescence . This provides a quantifiable measure of caspase activity and, by extension, the level of apoptosis within the cell . Therefore, the primary result of the compound’s action is the generation of a fluorescent signal that corresponds to the degree of apoptosis.
Action Environment
The action of Mca-DEVDAP-K(Dnp)-OH can be influenced by various environmental factors. For instance, the pH, temperature, and the presence of other biomolecules can affect the efficiency of its cleavage by caspases . Moreover, the compound’s fluorescence might be affected by the local environment, such as the presence of quenching or enhancing agents. Therefore, these factors need to be carefully controlled during the experimental setup to ensure accurate measurement of caspase activity.
Biochemical Analysis
Cellular Effects
Mca-DEVDAP-K(Dnp)-OH has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Mca-DEVDAP-K(Dnp)-OH involves complex interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Mca-DEVDAP-K(Dnp)-OH change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Mca-DEVDAP-K(Dnp)-OH vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Mca-DEVDAP-K(Dnp)-OH is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Mca-DEVDAP-K(Dnp)-OH is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mca-DEVDAP-K(Dnp)-OH involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
While specific industrial production methods for Mca-DEVDAP-K(Dnp)-OH are not widely documented, the general principles of large-scale peptide synthesis apply. These include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for drying the final product .
Chemical Reactions Analysis
Types of Reactions
Mca-DEVDAP-K(Dnp)-OH primarily undergoes enzymatic cleavage reactions. Caspase-3 recognizes the DEVD sequence within the peptide and cleaves it, resulting in the separation of the Mca and Dnp groups. This cleavage leads to an increase in fluorescence, which can be measured to determine caspase-3 activity .
Common Reagents and Conditions
The enzymatic cleavage of Mca-DEVDAP-K(Dnp)-OH typically occurs under physiological conditions, with a pH of around 7.4 and a temperature of 37°C. Common reagents used in these reactions include buffer solutions such as phosphate-buffered saline (PBS) and reducing agents like dithiothreitol (DTT) to maintain enzyme activity .
Major Products
The major products of the enzymatic cleavage of Mca-DEVDAP-K(Dnp)-OH are the separated Mca and Dnp groups, along with the remaining peptide fragments. The increase in fluorescence due to the release of the Mca group is the primary indicator of the reaction’s progress .
Scientific Research Applications
Mca-DEVDAP-K(Dnp)-OH is widely used in scientific research to study apoptosis and the activity of caspase-3. Its applications include:
Comparison with Similar Compounds
Mca-DEVDAP-K(Dnp)-OH is unique due to its specific sequence and the presence of both Mca and Dnp groups, which enable sensitive fluorescence-based detection of caspase-3 activity. Similar compounds include:
Mca-YVADAP-K(Dnp)-OH: A substrate for caspase-1, with a different recognition sequence (YVAD) but similar fluorogenic properties.
Ac-DEVD-CHO: An aldehyde-based inhibitor of caspase-3, which binds to the enzyme’s active site and prevents substrate cleavage.
These compounds share the common feature of being used to study caspase activity but differ in their specific applications and target enzymes.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H62N10O22/c1-24(2)43(57-44(69)31(14-15-39(62)63)54-46(71)33(22-40(64)65)53-38(61)18-26-19-42(68)82-37-21-28(81-4)11-12-29(26)37)48(73)56-34(23-41(66)67)45(70)52-25(3)49(74)58-17-7-9-35(58)47(72)55-32(50(75)76)8-5-6-16-51-30-13-10-27(59(77)78)20-36(30)60(79)80/h10-13,19-21,24-25,31-35,43,51H,5-9,14-18,22-23H2,1-4H3,(H,52,70)(H,53,61)(H,54,71)(H,55,72)(H,56,73)(H,57,69)(H,62,63)(H,64,65)(H,66,67)(H,75,76)/t25-,31-,32-,33-,34-,35-,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUVSUDOGAVRQX-AEAFXXELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H62N10O22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745558 | |
Record name | N-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-prolyl-N~6~-(2,4-dinitrophenyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1155.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189696-20-6 | |
Record name | N-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-prolyl-N~6~-(2,4-dinitrophenyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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